molecular formula C20H14BrClN2O3 B2383966 4-(5-bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533878-14-7

4-(5-bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2383966
CAS No.: 533878-14-7
M. Wt: 445.7
InChI Key: SWNAZEZCJVDZBQ-UHFFFAOYSA-N
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Description

4-(5-bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C20H14BrClN2O3 and its molecular weight is 445.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound 4-(5-bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one has been studied within the context of synthesis and structural analysis. In one study, derivatives of a related benzodiazepine structure were synthesized, leading to different molecular forms due to proton migration, significantly altering the central molecular fragment's conformation. This alteration influences the assembly mode in the crystal, showcasing the compound's structural versatility (Kravtsov et al., 2012). Another study focused on synthesizing new 3-substituted and spiro 1,5-benzodiazepin-2-ones under phase-transfer catalysis conditions, demonstrating the compound's adaptability for further chemical modifications (Abdel-ghany et al., 2001).

Molecular Interactions and Assembly

The molecular interactions and assembly modes of benzodiazepine derivatives, similar to this compound, have been elucidated through crystallographic studies. These studies reveal how alterations in the molecular structure, such as those resulting from proton migration, affect the conformation of the central molecular fragment and the mode of assembly in the crystal, highlighting the importance of molecular interactions in determining the physical properties of these compounds (Kravtsov et al., 2012).

Chemical Modification and Derivatives

Research has demonstrated the potential for chemical modification of benzodiazepine structures, leading to a variety of derivatives with potentially different properties and applications. For instance, the synthesis of 3-substituted and spiro 1,5-benzodiazepin-2-ones under specific catalysis conditions showcases the chemical flexibility and potential for creating a wide range of derivatives from the base structure of compounds like this compound (Abdel-ghany et al., 2001).

Mechanism of Action

Target of Action

The primary target of the compound 4-(5-bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is the cyclooxygenase-2 (COX-2) protein . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of various physiological processes such as inflammation and pain.

Mode of Action

The compound interacts with the COX-2 protein through several interactions, namely hydrogen bonding, electrostatic interaction, and hydrophobic interaction . These interactions allow the compound to bind to the active site of the COX-2 protein, inhibiting its activity and thus reducing the production of prostanoids .

Biochemical Pathways

By inhibiting the activity of COX-2, the compound affects the prostanoid biosynthesis pathway . This leads to a decrease in the production of prostanoids, which are involved in various physiological processes. The downstream effects of this include a potential reduction in inflammation and pain, given the role of prostanoids in these processes .

Properties

IUPAC Name

4-(5-bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN2O3/c21-17-9-8-16(27-17)20(26)24-11-18(25)23-15-7-6-13(22)10-14(15)19(24)12-4-2-1-3-5-12/h1-10,19H,11H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNAZEZCJVDZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=CC=C(O3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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